molecular formula C7H5BrClI B12275328 1-Bromo-3-(chloromethyl)-5-iodobenzene CAS No. 1261448-47-8

1-Bromo-3-(chloromethyl)-5-iodobenzene

Katalognummer: B12275328
CAS-Nummer: 1261448-47-8
Molekulargewicht: 331.37 g/mol
InChI-Schlüssel: LPXVLTSKZRFEQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(chloromethyl)-5-iodobenzene is an organohalogen compound with the molecular formula C7H5BrClI It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and iodine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(chloromethyl)-5-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 3-(chloromethyl)-5-iodobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-(chloromethyl)-5-iodobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine and bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the halogenated benzene to less substituted derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include less halogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(chloromethyl)-5-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential use in the synthesis of bioactive molecules with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(chloromethyl)-5-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

    1-Bromo-3-chlorobenzene: Lacks the iodine substituent, making it less reactive in certain transformations.

    1-Iodo-3-(chloromethyl)benzene: Lacks the bromine substituent, affecting its reactivity and applications.

    1-Bromo-4-(chloromethyl)-2-iodobenzene: A positional isomer with different reactivity and properties.

Uniqueness: 1-Bromo-3-(chloromethyl)-5-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, providing a diverse range of reactivity and applications in organic synthesis and research.

Eigenschaften

CAS-Nummer

1261448-47-8

Molekularformel

C7H5BrClI

Molekulargewicht

331.37 g/mol

IUPAC-Name

1-bromo-3-(chloromethyl)-5-iodobenzene

InChI

InChI=1S/C7H5BrClI/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2

InChI-Schlüssel

LPXVLTSKZRFEQX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1Br)I)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.